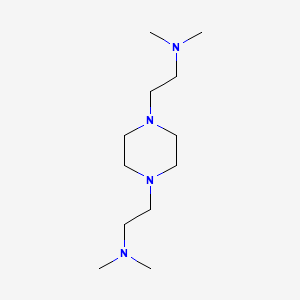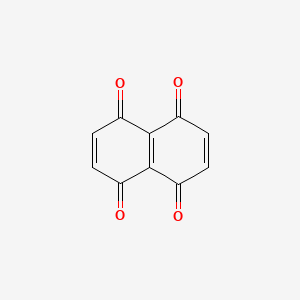![molecular formula C13H15ClS2 B14721093 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene CAS No. 6317-14-2](/img/structure/B14721093.png)
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C13H15ClS2. It is characterized by the presence of a chlorobenzene ring substituted with a bis(prop-2-en-1-ylsulfanyl)methyl group.
Méthodes De Préparation
The synthesis of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with prop-2-en-1-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide derivatives.
Applications De Recherche Scientifique
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene can be compared with similar compounds such as:
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]benzene: Lacks the chlorine substituent, which may affect its reactivity and applications.
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-fluorobenzene: The fluorine substituent can influence the compound’s electronic properties and reactivity.
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-bromobenzene:
Propriétés
Numéro CAS |
6317-14-2 |
|---|---|
Formule moléculaire |
C13H15ClS2 |
Poids moléculaire |
270.8 g/mol |
Nom IUPAC |
1-[bis(prop-2-enylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H15ClS2/c1-3-9-15-13(16-10-4-2)11-5-7-12(14)8-6-11/h3-8,13H,1-2,9-10H2 |
Clé InChI |
UJPBBGZAGMEANC-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC(C1=CC=C(C=C1)Cl)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)

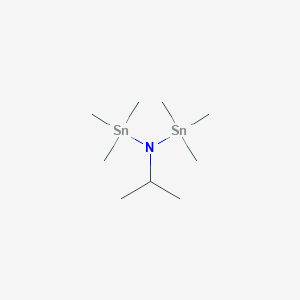

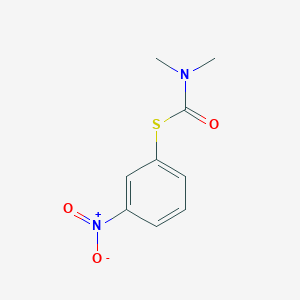

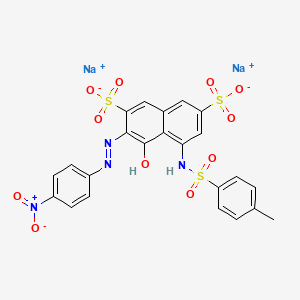

![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)

![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
